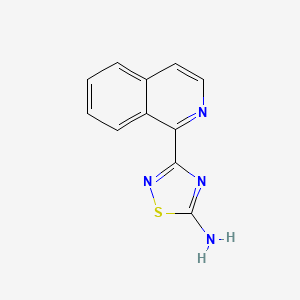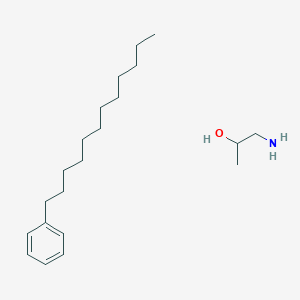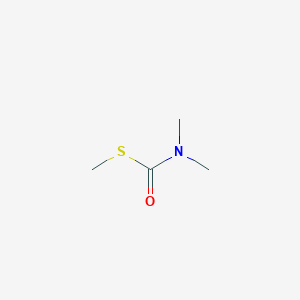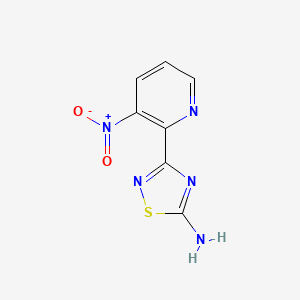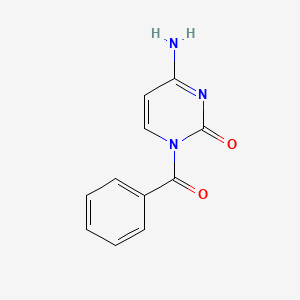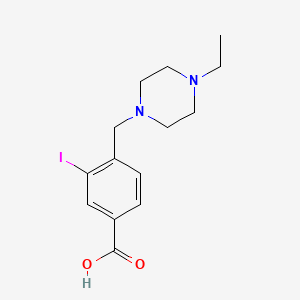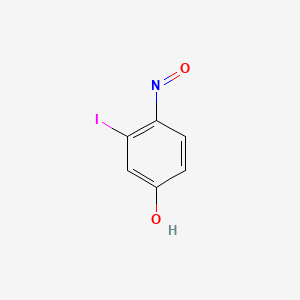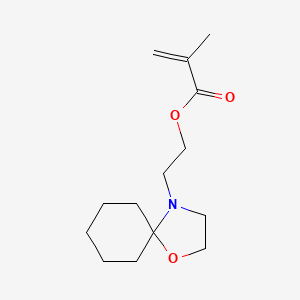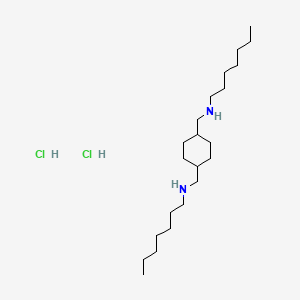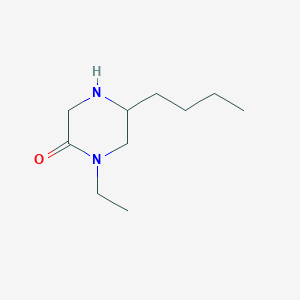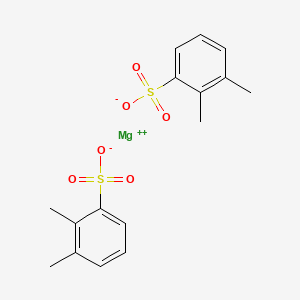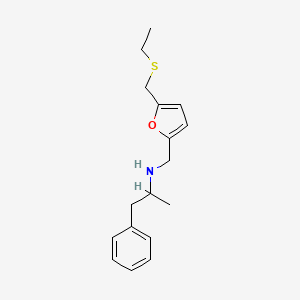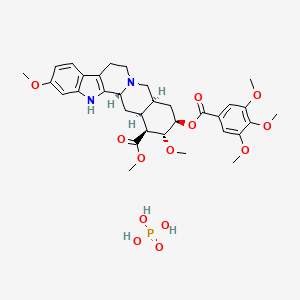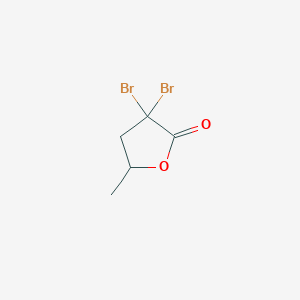
3,3-Dibromo-5-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dibromo-5-methyloxolan-2-one is an organic compound with the molecular formula C5H6Br2O2 It is a derivative of oxolan-2-one, where two bromine atoms are substituted at the 3rd position and a methyl group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-5-methyloxolan-2-one typically involves the bromination of 5-methyloxolan-2-one. The reaction is carried out using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at room temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dibromo-5-methyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydroxy or alkyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted oxolanones, oxo derivatives, and hydroxy or alkyl derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3-Dibromo-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dibromo-5-methyloxolan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and properties. These reactions are mediated by various molecular targets and pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Similar in structure but with a hydantoin ring instead of an oxolanone ring.
3,3-Dibromo-2-propen-1-ol: Contains a propen-1-ol group instead of an oxolanone ring.
3,3-Dibromo-2-methylpropanoic acid: Similar bromination pattern but with a propanoic acid group.
Uniqueness
3,3-Dibromo-5-methyloxolan-2-one is unique due to its specific substitution pattern and the presence of both bromine and a methyl group on the oxolanone ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
32366-01-1 |
|---|---|
Molekularformel |
C5H6Br2O2 |
Molekulargewicht |
257.91 g/mol |
IUPAC-Name |
3,3-dibromo-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H6Br2O2/c1-3-2-5(6,7)4(8)9-3/h3H,2H2,1H3 |
InChI-Schlüssel |
ZGAQFUHQCCPCMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)O1)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


